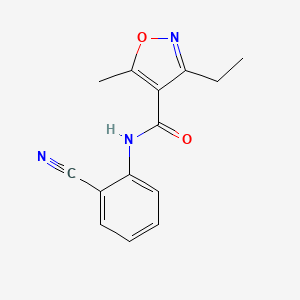![molecular formula C18H22N4O4 B5425735 methyl 4-{[4-(3-methoxybenzoyl)-1-piperazinyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B5425735.png)
methyl 4-{[4-(3-methoxybenzoyl)-1-piperazinyl]methyl}-1H-pyrazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-{[4-(3-methoxybenzoyl)-1-piperazinyl]methyl}-1H-pyrazole-3-carboxylate, also known as MPPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPC is a pyrazole derivative that has exhibited promising results in various preclinical studies, making it a potential candidate for the development of new drugs.
Wirkmechanismus
The exact mechanism of action of MPCC is not fully understood, but it is believed to exert its therapeutic effects by targeting several pathways. MPCC has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a critical role in the production of pro-inflammatory cytokines. MPCC has also been shown to induce apoptosis in cancer cells by activating the caspase cascade and disrupting the mitochondrial membrane potential.
Biochemical and Physiological Effects:
MPCC has been shown to have several biochemical and physiological effects. In preclinical studies, MPCC has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). MPCC has also been shown to inhibit the activity of COX-2, which is involved in the production of prostaglandins, a group of lipid compounds that play a role in inflammation. In addition, MPCC has been shown to induce apoptosis in cancer cells, leading to cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using MPCC in lab experiments is its potential to target multiple pathways, making it a potential candidate for the development of new drugs. MPCC has also exhibited good bioavailability and pharmacokinetic properties, making it a promising candidate for further development. However, one of the limitations of using MPCC in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of MPCC. One potential direction is to investigate the potential of MPCC in combination with other drugs for the treatment of cancer. Another direction is to explore the potential of MPCC in the treatment of other diseases, such as inflammatory bowel disease and rheumatoid arthritis. Additionally, further studies are needed to understand the exact mechanism of action of MPCC and to optimize its pharmacokinetic properties for clinical use.
Conclusion:
In conclusion, MPCC is a chemical compound that has shown promising results in various preclinical studies. It has exhibited antitumor, anti-inflammatory, and analgesic properties, making it a potential candidate for the development of new drugs. The synthesis of MPCC has been optimized to produce high yields of the compound with good purity. However, further studies are needed to fully understand the mechanism of action of MPCC and to optimize its pharmacokinetic properties for clinical use.
Synthesemethoden
The synthesis of MPCC involves the reaction of 3-methoxybenzoyl chloride with piperazine, followed by the addition of 4-(4-formyl-1H-pyrazol-1-yl) benzaldehyde. The resulting compound is then treated with methyl iodide to yield MPCC. The synthesis method has been optimized to produce high yields of MPCC with good purity.
Wissenschaftliche Forschungsanwendungen
MPCC has been extensively studied for its potential therapeutic applications. It has been shown to possess antitumor, anti-inflammatory, and analgesic properties. In preclinical studies, MPCC has exhibited potent cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer. MPCC has also been shown to inhibit the production of pro-inflammatory cytokines and reduce pain in animal models.
Eigenschaften
IUPAC Name |
methyl 4-[[4-(3-methoxybenzoyl)piperazin-1-yl]methyl]-1H-pyrazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4/c1-25-15-5-3-4-13(10-15)17(23)22-8-6-21(7-9-22)12-14-11-19-20-16(14)18(24)26-2/h3-5,10-11H,6-9,12H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MORBEKZSRVFGRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)CC3=C(NN=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[5-(2-furyl)isoxazol-3-yl]methyl}-2-methoxy-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B5425657.png)
![4-{[4-hydroxy-1-[3-(4-morpholinyl)propyl]-5-oxo-2-(3-pyridinyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B5425661.png)
![2-methoxy-5-{1-[2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)ethyl]-1H-imidazol-2-yl}phenol](/img/structure/B5425666.png)
![N-(3-{5-[(E)-2-phenylvinyl]-1,2,4-oxadiazol-3-yl}phenyl)-2-furamide](/img/structure/B5425670.png)
![N-(3-chloro-2-methylphenyl)-2-[(5-isobutyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5425678.png)
![7-({4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}methyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5425682.png)

![2-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}quinoline](/img/structure/B5425699.png)
![1'-(cyclopropylcarbonyl)-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5425703.png)
![3-[(3-fluorobenzyl)thio]-5-isopropyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5425712.png)
![4-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5425720.png)
![3-[5-(2-nitrophenyl)-2-furyl]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5425728.png)
![2-(methoxymethyl)-7-(4-phenoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5425752.png)
![N-[3-(methoxymethyl)phenyl]-10H-phenothiazine-10-carboxamide](/img/structure/B5425769.png)